molecular formula C17H16FNO3 B1473741 Methyl 3-[3-(ethylcarbamoyl)phenyl]-2-fluorobenzoate CAS No. 1381944-61-1

Methyl 3-[3-(ethylcarbamoyl)phenyl]-2-fluorobenzoate

Cat. No. B1473741
M. Wt: 301.31 g/mol
InChI Key: ZMOVGIKREHHAKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 3-[3-(ethylcarbamoyl)phenyl]-2-fluorobenzoate” is an organic compound with the molecular formula C17H16FNO3 . It has a molecular weight of 301.32 . The IUPAC name for this compound is methyl 3’-[(ethylamino)carbonyl]-2-fluoro[1,1’-biphenyl]-3-carboxylate .


Molecular Structure Analysis

The InChI code for “Methyl 3-[3-(ethylcarbamoyl)phenyl]-2-fluorobenzoate” is 1S/C17H16FNO3/c1-3-19-16(20)12-7-4-6-11(10-12)13-8-5-9-14(15(13)18)17(21)22-2/h4-10H,3H2,1-2H3,(H,19,20) . This code provides a specific representation of the molecule’s structure, including the arrangement of its atoms and the bonds between them.

Scientific Research Applications

Chemical Synthesis and Optimization

Methyl 2-amino-5-fluorobenzoate, closely related to the target compound, has been synthesized through a series of reactions including nitrification, esterification, and hydronation using 3-fluorobenzoic acid as the raw material. This process was optimized to achieve a high yield (81%) and purity (GC 99%, LC 98.5%), demonstrating the compound's potential as an intermediate in organic synthesis (Yin Jian-zhong, 2010).

Photoluminescence and Sensor Applications

A novel o-aminophenol-based fluorogenic chemosensor was synthesized for highly selective and sensitive detection of Al3+ ions. This sensor, while not the exact compound , showcases the potential of related fluorobenzoate derivatives in creating highly sensitive chemical sensors for metal ions, with applications extending to living cell imaging (Xingpei Ye et al., 2014).

Antimicrobial and Antituberculosis Activity

Derivatives of fluorobenzoic acid, including hydrazones and thiazolines, have been synthesized and shown to possess significant antimicrobial activities. These compounds, while structurally distinct from the target compound, illustrate the broader antimicrobial potential of fluorobenzoate derivatives against various pathogens, including Mycobacterium tuberculosis (B. Koçyiğit-Kaymakçıoğlu et al., 2009) and against a range of bacteria and fungi (A. Saeed et al., 2010).

Antiviral and Antitumor Properties

A series of novel a-aminophosphonates containing 6-fluorobenzothiazole moiety derivatives demonstrated good antiviral activities, particularly against tobacco mosaic virus (TMV), highlighting the antiviral potential of fluorobenzoate derivatives in pharmaceutical applications (D. Xie et al., 2017). Additionally, fluorinated benzothiazoles, related to the target compound through their structural motifs and fluorobenzoic acid components, were found to be potently cytotoxic against certain breast cancer cell lines, underscoring their potential in antitumor research (I. Hutchinson et al., 2001).

properties

IUPAC Name

methyl 3-[3-(ethylcarbamoyl)phenyl]-2-fluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FNO3/c1-3-19-16(20)12-7-4-6-11(10-12)13-8-5-9-14(15(13)18)17(21)22-2/h4-10H,3H2,1-2H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMOVGIKREHHAKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=CC=CC(=C1)C2=C(C(=CC=C2)C(=O)OC)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50743051
Record name Methyl 3'-(ethylcarbamoyl)-2-fluoro[1,1'-biphenyl]-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50743051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-[3-(ethylcarbamoyl)phenyl]-2-fluorobenzoate

CAS RN

1381944-61-1
Record name [1,1′-Biphenyl]-3-carboxylic acid, 3′-[(ethylamino)carbonyl]-2-fluoro-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1381944-61-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3'-(ethylcarbamoyl)-2-fluoro[1,1'-biphenyl]-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50743051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3-[3-(ethylcarbamoyl)phenyl]-2-fluorobenzoate
Reactant of Route 2
Reactant of Route 2
Methyl 3-[3-(ethylcarbamoyl)phenyl]-2-fluorobenzoate
Reactant of Route 3
Reactant of Route 3
Methyl 3-[3-(ethylcarbamoyl)phenyl]-2-fluorobenzoate
Reactant of Route 4
Reactant of Route 4
Methyl 3-[3-(ethylcarbamoyl)phenyl]-2-fluorobenzoate
Reactant of Route 5
Reactant of Route 5
Methyl 3-[3-(ethylcarbamoyl)phenyl]-2-fluorobenzoate
Reactant of Route 6
Reactant of Route 6
Methyl 3-[3-(ethylcarbamoyl)phenyl]-2-fluorobenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.